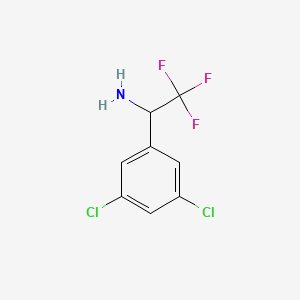

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine

Description

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated aromatic amine characterized by a 3,5-dichlorophenyl group attached to a trifluoroethylamine backbone. This compound is structurally tailored for applications in medicinal chemistry and materials science, where halogenated amines are often employed for their electronic and steric properties.

The compound is listed as discontinued by suppliers (e.g., CymitQuimica), which may limit its current availability for research . Its hydrochloride salt form, 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, is also documented, indicating interest in its ionic derivatives for improved solubility or crystallinity .

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2F3N |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C8H6Cl2F3N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2 |

InChI Key |

LMPAYUBQCZTOPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

The ketone precursor is synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene with trifluoroacetyl chloride or trifluoroacetic anhydride. Aluminum chloride (AlCl₃) serves as the Lewis catalyst, enabling electrophilic substitution at the para position relative to chlorine substituents.

Reaction conditions :

Nitration and Chlorination

Subsequent nitration and chlorination steps introduce nitro and chloro groups to the aromatic ring:

-

Nitration :

-

Chlorination :

Table 1: Comparative Analysis of Chlorination Methods

Reductive Amination of the Ketone Precursor

The ketone is converted to the primary amine via reductive amination. Two methods dominate industrial workflows:

Ammonium Acetate/Sodium Cyanoborohydride

Leuckart-Wallach Reaction

-

Reagents : Formamide (HCONH₂), formic acid (HCOOH).

-

Conditions : 150–200°C, 8–12 hours.

Critical considerations :

-

pH control : Maintain pH 4–5 to prevent imine hydrolysis.

-

Catalyst : Palladium on carbon (Pd/C) enhances selectivity in hydrogenation steps.

Purification and Characterization

Crude amine is purified via fractional distillation or recrystallization:

-

Distillation : 0.07 mbar pressure, 97–100°C, achieving >93% purity.

-

Recrystallization : Ethanol/water mixture (3:1), yielding 88–90% recovery.

Analytical data :

Industrial Scale-Up and Cost Optimization

Patented workflows emphasize:

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include trichloroisocyanuric acid, sulfuric acid, and chlorine gas . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine has shown promise in pharmaceutical research, particularly in the development of anticancer agents.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance, compounds derived from this amine have been evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols indicated that derivatives exhibited significant growth inhibition rates against certain tumor cells, suggesting that this compound could serve as a lead structure for new anticancer drugs .

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly in the formulation of pesticides.

Synthesis of Pesticides

Research has demonstrated that this compound can be utilized to produce isoxazoline-based pesticides. These compounds are known for their effectiveness against a wide range of agricultural pests. The synthesis process often involves the reaction of this amine with various halogenated compounds to yield active pesticide ingredients .

Material Science Applications

In material science, the unique properties of this compound make it suitable for use in developing specialty materials.

Specialty Materials

The compound is classified under specialty materials and is used in creating high-performance polymers and coatings due to its stability and resistance to environmental degradation. It can enhance the durability and performance of materials used in various industrial applications .

Case Studies

Several case studies have documented the applications of this compound across different fields:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

- Structural Difference : Fluorine replaces chlorine at the 3,5 positions of the phenyl ring.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine. This may enhance metabolic stability in drug design .

- Synthesis : The (S)-enantiomer is synthesized via sulfinamide intermediates, as seen in analogous protocols for halogenated amines .

1-(4-Chloro-2,5-difluorophenyl)-2,2,2-trifluoroethan-1-amine

- Structural Difference : The phenyl ring has a 4-chloro and 2,5-difluoro substitution pattern.

- Molecular weight (245.58 g/mol) is slightly lower than the target compound (258.04 g/mol) due to fewer chlorine atoms .

1-(3,4-Dichlorophenyl)-3,3,4,4,4-pentafluorobutyl-2-amine

- Structural Difference : A pentafluorobutyl chain replaces the trifluoroethyl group, with 3,4-dichlorophenyl substitution.

- Impact : The longer fluorinated chain increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Backbone Modifications

Piperidin-4-yl(3-(trifluoromethyl)phenyl)methanone hydrochloride

3,3,4,4,4-Pentafluoro-1-[4-fluorophenyl]butan-2-amine

- Structural Difference : A pentafluorobutyl chain and 4-fluorophenyl group are present.

Salt Forms and Derivatives

- Hydrochloride Salts : The hydrochloride form of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine is documented, likely improving crystallinity and handling properties compared to the free base .

Physicochemical Properties and Stability

Biological Activity

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine, also known as 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS No. 130336-16-2), is a synthetic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C8H3Cl2F3N

- Molecular Weight : 243.01 g/mol

- Boiling Point : Approximately 265 °C

- Density : 1.5 g/cm³

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against specific bacterial strains. Its efficacy in inhibiting bacterial growth may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic functions.

- Neuropharmacological Effects : There is emerging evidence that this compound may influence neurotransmitter systems, particularly those related to mood and anxiety disorders. The exact pathways remain to be fully elucidated but may involve modulation of serotonin and dopamine receptors.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : A study conducted by researchers at Virginia Commonwealth University demonstrated that this compound significantly inhibited the growth of Gram-negative bacteria in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 μM for effective inhibition in laboratory settings .

- Neuropharmacological Assessment : In a behavioral study involving rodent models, the compound was administered to assess its effects on anxiety-like behaviors. Results indicated a reduction in anxiety levels compared to control groups, suggesting potential applications in treating anxiety disorders .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H3Cl2F3N |

| Molecular Weight | 243.01 g/mol |

| Boiling Point | ~265 °C |

| Density | 1.5 g/cm³ |

| Antimicrobial MIC | 50 μM |

| Neuropharmacological Effects | Reduced anxiety in rodents |

Safety and Toxicology

The compound is classified as harmful upon inhalation or skin contact and poses risks if ingested. Safety data sheets recommend protective measures when handling this substance due to its potential toxicity .

Q & A

What are the established synthetic routes for 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine?

Level: Basic

Answer:

The synthesis typically involves two key steps:

Formation of the ketone precursor : React 3,5-dichlorobromobenzene with magnesium to generate a Grignard reagent, followed by reaction with ethyl trifluoroacetate to yield 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone .

Reductive amination : Reduce the ketone to the amine using reductive amination. A common method employs ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol under reflux. Alternative reducing agents like NaBH4 or catalytic hydrogenation (e.g., Pd/C, H₂) may also be explored .

Key Characterization : Confirm the intermediate ketone via and NMR (δ 4.2 ppm for CF₃) and the final amine via LC-MS (expected [M+H]⁺ ~258.5) .

How can the reductive amination step be optimized to improve yield and purity?

Level: Advanced

Answer:

Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (e.g., THF) versus protic solvents (e.g., MeOH) to stabilize intermediates.

- Catalyst Selection : Compare NaBH3CN (selective for imine reduction) with NaBH(OAc)₃ (milder conditions). Catalytic hydrogenation (e.g., Raney Ni, 60 psi H₂) may reduce side products.

- pH Control : Maintain mildly acidic conditions (pH 5–6) using acetic acid to protonate the imine intermediate.

- Reaction Monitoring : Use TLC (Rf ~0.3 in hexane:EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

Note : Impurities often arise from over-reduction (e.g., tertiary amine formation) or residual ketone. Purification via column chromatography (SiO₂, eluent gradient) or recrystallization (hexane/EtOAc) is recommended .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Answer:

- NMR Spectroscopy :

- NMR: Aromatic protons (δ 7.4–7.6 ppm, doublet for 3,5-Cl substitution), NH₂ protons (δ 1.8–2.2 ppm, broad).

- NMR: CF₃ group (δ -62 to -65 ppm, singlet).

- NMR: CF₃ carbon (δ 120–125 ppm, quartet).

- Mass Spectrometry : LC-MS (ESI+) for molecular ion confirmation and purity assessment.

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOAc), this provides unambiguous structural confirmation .

How can researchers resolve discrepancies in NMR data between synthetic batches?

Level: Advanced

Answer:

Discrepancies may arise from:

- Rotameric Effects : CF₃ groups can cause restricted rotation, splitting signals in NMR. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence.

- Trace Solvents : Residual EtOAc or DMSO-d₆ may overlap with NH₂ signals. Dry samples thoroughly or use deuterated solvents.

- Diastereomer Formation : Check for chiral centers; use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if stereochemistry is a concern .

Validation : Cross-validate with high-resolution MS and elemental analysis (C, H, N, Cl, F) to confirm stoichiometry.

What safety protocols are essential for handling this compound?

Level: Basic

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Waste Disposal : Collect halogenated waste separately and treat via incineration (per EPA guidelines).

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 4°C to prevent degradation .

What mechanistic insights support its potential as a dihydroorotate dehydrogenase (DHODH) inhibitor?

Level: Advanced

Answer:

- Structural Analogy : The trifluoroethylamine moiety mimics the uracil ring of orotic acid, a DHODH substrate. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to the flavin mononucleotide (FMN) active site.

- Enzyme Assays : Measure IC₅₀ values using recombinant human DHODH and monitor NADH oxidation at 340 nm. Compare with known inhibitors (e.g., teriflunomide).

- Cellular Efficacy : Test in Jurkat T-cells or cancer lines (e.g., MDA-MB-231) to assess uridine-dependent proliferation rescue .

Data Interpretation : Correlate IC₅₀ with ClogP (lipophilicity) and solubility (measured via shake-flask method) to optimize pharmacokinetic properties.

How does the electronic effect of the 3,5-dichloro substituent influence reactivity?

Level: Advanced

Answer:

- Electron-Withdrawing Effect : The Cl substituents deactivate the aromatic ring, directing electrophilic substitution to the para position (steric hindrance limits meta substitution).

- Impact on Reductive Amination : The electron-deficient aryl group stabilizes the imine intermediate, accelerating reductive amination.

- Spectroscopic Signature : Enhanced deshielding of NH₂ protons in NMR due to conjugation with the electron-withdrawing groups .

Experimental Validation : Compare reaction rates with non-halogenated analogs (e.g., phenyl derivatives) via kinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.